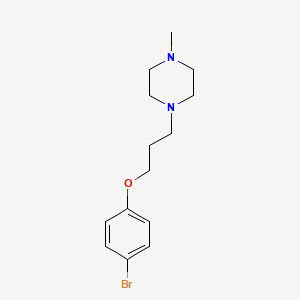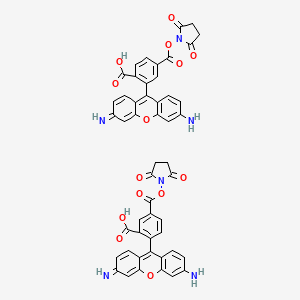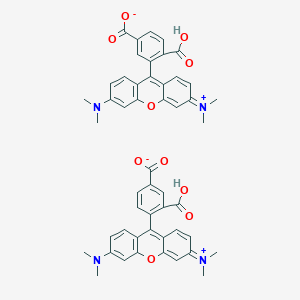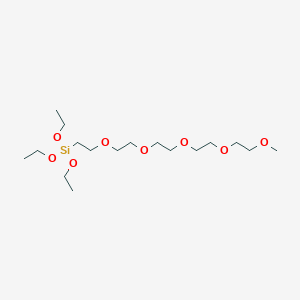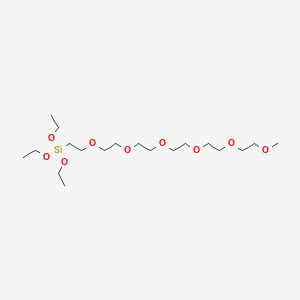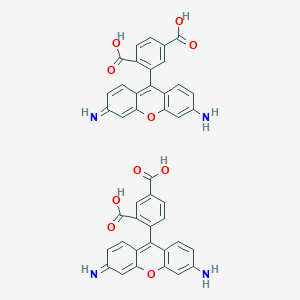
[5-(and-6)-Carboxyrhodamine 110
Vue d'ensemble
Description
[5-(and-6)-Carboxyrhodamine 110 is a useful research compound. Its molecular formula is C42H28N4O10 and its molecular weight is 748.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [5-(and-6)-Carboxyrhodamine 110 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [5-(and-6)-Carboxyrhodamine 110 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Plant Defense Mechanisms
5-(and-6)-Carboxyrhodamine 110 has been used in studies related to plant defense mechanisms against pathogens. Pyrroline-5-carboxylate (P5C), an intermediate product of proline biosynthesis and catabolism, plays a crucial role in plant defense, particularly during pathogen infection and abiotic stress. Research indicates that P5C and its metabolism are tightly regulated in plants, with P5C synthesized in mitochondria contributing to both R-gene-mediated and non-host resistance against invading pathogens. The defense response is proposed to involve the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response (HR)-associated cell death. The increase in P5C levels or changes in mitochondrial P5C synthesis has been linked to the induction of HR, a form of programmed cell death (PCD), in plants inoculated with pathogens carrying suitable avirulent (Avr) genes or non-host pathogens (Qamar, Mysore & Senthil-Kumar, 2015).
Organic Synthesis
5-(and-6)-Carboxyrhodamine 110 has also found applications in organic synthesis, particularly in the synthesis of 5-Hydroxymethylfurfural (5-HMF), a biomass-derived platform chemical produced from carbohydrates. 5-HMF has garnered significant attention due to its broad applications in producing various value-added chemicals, materials, and biofuels. The presence of different functional groups in 5-HMF makes it an excellent starting material for the preparation of various fine chemicals, highlighting its role as a versatile reagent in organic synthesis (Fan, Verrier, Queneau & Popowycz, 2019).
Biocatalyst Inhibition Studies
In the realm of biocatalysis, 5-(and-6)-Carboxyrhodamine 110 is pertinent for understanding the inhibition mechanisms of carboxylic acids on microbial biocatalysts. Carboxylic acids, desirable products in biorenewable chemical production, become inhibitory to microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below the desired yield and titer. The impact of these acids includes damage to the cell membrane and a decrease in microbial internal pH. Changes in cell membrane properties and intracellular pH are often associated with increased tolerance to these acids. Understanding these mechanisms of biocatalyst inhibition by products like carboxylic acids aids in engineering robust strains with improved industrial performance (Jarboe, Royce & Liu, 2013).
Propriétés
IUPAC Name |
4-(3-amino-6-iminoxanthen-9-yl)benzene-1,3-dicarboxylic acid;2-(3-amino-6-iminoxanthen-9-yl)terephthalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C21H14N2O5/c22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)16-7-10(20(24)25)1-4-13(16)21(26)27;22-11-2-5-14-17(8-11)28-18-9-12(23)3-6-15(18)19(14)13-4-1-10(20(24)25)7-16(13)21(26)27/h2*1-9,22H,23H2,(H,24,25)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTYBRRCDGRKSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N.C1=CC(=C(C=C1C(=O)O)C2=C3C=CC(=N)C=C3OC4=C2C=CC(=C4)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H28N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(and-6)-Carboxyrhodamine 110 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



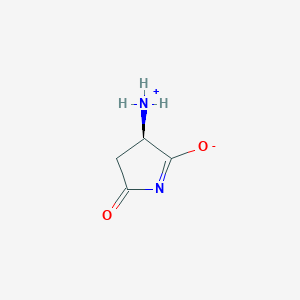
![1-{3-Iodobicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B8113765.png)

![tert-butyl N-{1,3-dihydrospiro[indene-2,4'-piperidin]-3-yl}carbamate](/img/structure/B8113776.png)
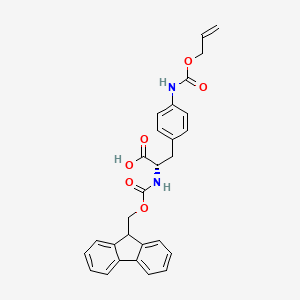

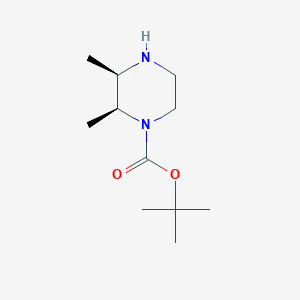
![(6-Methylpyrazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B8113827.png)
